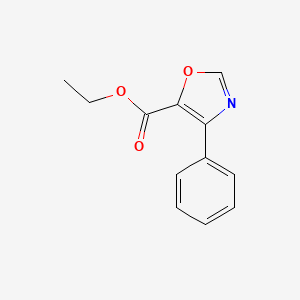

Ethyl 4-phenyl-1,3-oxazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-phenyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)11-10(13-8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAJZBVNHHVSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 4-phenyl-1,3-oxazole-5-carboxylate chemical properties and structure

An In-depth Technical Guide to Ethyl 4-phenyl-1,3-oxazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The guide details its chemical structure, physicochemical properties, spectroscopic signature, and core reactivity. A validated synthesis protocol via the Van Leusen oxazole synthesis is presented, including a mechanistic discussion and a step-by-step experimental procedure. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in their work.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound featuring a central oxazole ring substituted with a phenyl group at position 4 and an ethyl carboxylate group at position 5. The oxazole core, a five-membered ring containing one oxygen and one nitrogen atom, is a common scaffold in many biologically active molecules.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl 4-phenyloxazole-5-carboxylate |

| CAS Number | 23012-18-2 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

The planarity of the oxazole ring, combined with the phenyl and carboxylate substituents, dictates the molecule's steric and electronic properties, influencing its reactivity and potential biological interactions.

Caption: Structure of this compound.

Physicochemical Properties

The physical properties of the compound are essential for its handling, purification, and formulation.

| Property | Value | Source |

| Physical State | Solid, Crystal - Powder | [1] |

| Appearance | Very pale yellow to yellow | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, EtOAc | General knowledge |

Spectroscopic Characterization

Spectroscopic data is fundamental for the structural elucidation and purity assessment of the compound. While a full spectrum for this specific isomer is not publicly available, typical chemical shifts and vibrational frequencies can be predicted based on analogous structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Phenyl group): Expected in the range of δ 7.4-8.2 ppm.

-

Ethyl Group (CH₂): A quartet around δ 4.4 ppm.

-

Ethyl Group (CH₃): A triplet around δ 1.4 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (Ester): Expected around δ 160-165 ppm.

-

Oxazole Ring Carbons: Expected in the range of δ 125-160 ppm.

-

Phenyl Ring Carbons: Expected in the range of δ 125-135 ppm.

-

Ethyl Group Carbons: CH₂ around δ 61 ppm and CH₃ around δ 14 ppm.

-

-

IR (Infrared Spectroscopy):

-

C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹.

-

C=N Stretch (Oxazole): Absorption around 1620-1650 cm⁻¹.

-

C-O Stretch (Ester & Oxazole): Bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.

-

Synthesis and Methodology

A robust and widely used method for synthesizing 4,5-disubstituted oxazoles is the Van Leusen Oxazole Synthesis .[2][3] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a three-atom synthon (C-N=C) to construct the oxazole ring.[2][4]

The synthesis proceeds by reacting an aldehyde with TosMIC in the presence of a base.[5] However, for the synthesis of this compound, a variation involving an acylating agent is employed.

Reaction Principle and Mechanism

The reaction is driven by the unique reactivity of TosMIC, which possesses acidic α-protons, a sulfinic acid group that acts as an excellent leaving group, and an isocyanide carbon that is readily oxidized.[2] The general mechanism involves the deprotonation of TosMIC, followed by nucleophilic attack and a subsequent cyclization and elimination sequence to form the aromatic oxazole ring.[3]

Experimental Protocol: Van Leusen Synthesis

This protocol describes a general procedure adaptable for the synthesis of this compound.

Reagents:

-

Benzoyl Chloride (or another suitable benzoylating agent)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Ethyl isocyanoacetate

-

Anhydrous Methanol (MeOH)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add TosMIC (1.0 eq.) and the chosen anhydrous solvent (e.g., THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add powdered anhydrous potassium carbonate (2.5 eq.) portion-wise while maintaining the temperature.

-

Reagent Addition: To the stirred suspension, add ethyl isocyanoacetate (1.1 eq.) followed by the slow, dropwise addition of benzoyl chloride (1.0 eq.).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality and Insights:

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the reagents and intermediates. Therefore, the use of anhydrous solvents and a dry atmosphere (nitrogen or argon) is critical.

-

Base Selection: A non-nucleophilic base like K₂CO₃ is used to deprotonate the TosMIC without competing in nucleophilic attacks on the acylating agent.[6]

-

Temperature Control: The initial cooling helps to control the exothermic nature of the deprotonation and acylation steps, preventing side reactions.

Caption: General workflow for Van Leusen Oxazole Synthesis.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily centered on two functional groups: the ethyl ester and the oxazole ring itself.

Reactivity of the Ester Group

The ethyl ester at the C5 position is susceptible to standard ester transformations:

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup will yield the corresponding 4-phenyl-1,3-oxazole-5-carboxylic acid.[7] This carboxylic acid derivative is a valuable intermediate for further functionalization.

-

Amidation: Reaction with amines can produce a variety of amides, which is a common strategy in medicinal chemistry to modulate properties like solubility and biological target affinity.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (4-phenyl-1,3-oxazol-5-yl)methanol.

Reactivity of the Oxazole Ring

The oxazole ring is an aromatic heterocycle, but it is electron-deficient and can be less stable than other five-membered heterocycles like imidazole.[8]

-

Electrophilic Substitution: Generally difficult due to the ring's electron-deficient nature. If an electron-donating group is present, substitution may occur, typically at the C5 position.[9]

-

Nucleophilic Substitution: Nucleophilic attack is more favorable, especially at the C2 position, if a good leaving group is present.[10]

-

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to synthesize substituted pyridines.[11]

-

Ring Opening: The ring can be cleaved under harsh acidic or basic conditions, or upon deprotonation at the C2 position.[10]

Applications in Research and Development

Oxazole derivatives are prevalent in medicinal chemistry and are components of numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[12][13]

-

Scaffold for Drug Discovery: this compound serves as a versatile building block. The phenyl and ester groups provide two distinct points for chemical modification, allowing for the creation of libraries of compounds for biological screening.

-

Intermediate in Synthesis: It is a key intermediate for synthesizing more complex molecules. For instance, the carboxylic acid derived from it can be coupled with various amines to create potential enzyme inhibitors or receptor ligands.[14]

Safety and Handling

While specific safety data for this compound is limited, general precautions for handling fine chemicals should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and predictable reactivity. Its synthesis via the reliable Van Leusen reaction makes it an accessible building block for synthetic and medicinal chemists. The dual reactivity of its ester function and oxazole core provides a rich platform for the development of novel molecules with potential therapeutic applications. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in research and drug development.

References

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Van Leusen Reaction [organic-chemistry.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 7. 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Oxazole - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 12. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 13. pubs.vensel.org [pubs.vensel.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. fishersci.com [fishersci.com]

Pharmacophore Modeling of Ethyl 4-phenyl-1,3-oxazole-5-carboxylate Analogs

Executive Summary

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters while providing metabolic stability and restricted conformational flexibility. The specific scaffold—ethyl 4-phenyl-1,3-oxazole-5-carboxylate —presents a unique pharmacophoric signature characterized by a central aromatic linker, a hydrophobic phenyl moiety at C4, and a hydrogen-bond-accepting ester functionality at C5.

This guide details the computational protocol for developing high-confidence pharmacophore models for this class of analogs. It focuses on their primary therapeutic applications: Tubulin inhibition (Anticancer) and COX-2 inhibition (Anti-inflammatory) . The workflow integrates conformational sampling, molecular alignment, and statistical validation to ensure high Enrichment Factors (EF) in virtual screening campaigns.

Part 1: Chemical Space & Biological Context

Structural Anatomy & Pharmacophoric Features

To model this scaffold effectively, one must deconstruct its electronic and steric properties. The 1,3-oxazole ring is planar and aromatic, but the attached groups introduce critical vectors for interaction.

| Feature | Chemical Moiety | Physicochemical Function | Interaction Type |

| Core Scaffold | 1,3-Oxazole Ring | Rigid Linker / Spacer | |

| R1 (C4) | Phenyl Group | Hydrophobic Bulk | |

| R2 (C5) | Ethyl Ester (-COOEt) | H-Bond Acceptor (HBA) | H-bond (Carbonyl O), Hydrophobic (Ethyl) |

| R3 (C2) | C-H (Unsubstituted) | Derivatization Vector | Steric tolerance zone (often substituted in analogs) |

Target Specificity

Literature validates two primary binding modes for this scaffold:

-

Colchicine Binding Site (Tubulin): The phenyl-oxazole motif mimics the biaryl system of combretastatin A-4. The ester group often occupies a hydrophobic pocket or interacts with Cys241.

-

COX-2 Active Site: The oxazole ring acts as a spacer similar to the central ring in coxibs (e.g., Valdecoxib), positioning the phenyl group into the hydrophobic side pocket.

Part 2: Computational Workflow

This protocol utilizes a "Common Feature" approach (Ligand-Based) validated by "Structure-Based" docking constraints.

Step 1: Ligand Preparation & Curation

Rationale: Pharmacophore models are sensitive to protonation states and tautomers. The oxazole nitrogen is weakly basic (

Protocol:

-

Structure Build: Generate 3D coordinates for the parent molecule and 10–15 active analogs (

). -

Ionization: Set pH to

. Ensure the oxazole ring is neutral . -

Stereochemistry: Although the core is achiral, ensure the ethyl ester chain is in the trans (anti) conformation relative to the carbonyl to minimize steric clash, unless specific binding site constraints suggest a gauche conformation.

Step 2: Conformational Sampling

Rationale: The bond between the oxazole C4 and the phenyl ring allows rotation. However, conjugation favors planarity (dihedral angle

Experiment: Perform a Stochastic Conformational Search.

-

Force Field: OPLS4 or MMFF94s.

-

Energy Window: 10 kcal/mol (to capture bioactive high-energy conformers).

-

Constraint: Apply a soft torsional restraint on the Oxazole-Phenyl bond to favor planarity (

) if modeling for DNA intercalation or planar pocket binding.

Step 3: Pharmacophore Hypothesis Generation

We generate a 4-point pharmacophore model based on the bioactive conformation.

Feature Definitions:

-

HYD (Hydrophobic): Centered on the C4-Phenyl ring.

-

HBA (Hydrogen Bond Acceptor): Vector projected from the C5-Carbonyl oxygen.

-

EXCL (Excluded Volume): (Optional) Steric coat defined by the ethyl group if the pocket is tight.

Workflow Visualization

The following diagram illustrates the iterative cycle of model generation and validation.

Caption: Figure 1. Iterative pharmacophore modeling pipeline. The process emphasizes a feedback loop between validation metrics and molecular alignment.

Part 3: Validation Protocol (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from decoys. Do not rely solely on the training set.

The Decoy Set

Construct a dataset using the DUD-E (Directory of Useful Decoys) methodology:

-

Actives: 15–20 known oxazole analogs with

. -

Decoys: 750–1000 molecules matched for molecular weight and LogP but topologically dissimilar (Tanimoto coefficient < 0.6).

Metrics for Success

Calculate the Receiver Operating Characteristic (ROC) curve.

-

AUC (Area Under Curve): Must be

for a predictive model. -

EF1% (Enrichment Factor at 1%): Indicates early recognition.

-

Formula:

-

Target: EF > 10.[3]

-

Part 4: Structural Logic & Feature Mapping

To assist in interpreting the model, the diagram below maps specific atoms of the this compound to the abstract pharmacophore features.

Caption: Figure 2. Pharmacophore mapping. The diagram correlates chemical moieties (grey) to specific pharmacophoric features (colored).

Part 5: Application & Synthesis of Findings

Virtual Screening Strategy

When screening large libraries (e.g., ZINC15, ChEMBL) using this model:

-

Pre-filter: Apply Lipinski’s Rule of 5, but allow for higher lipophilicity (LogP up to 5) as oxazoles are often hydrophobic.

-

3D Screening: Use the validated 4-point model.

-

Post-Docking: Dock the hits into the target protein (e.g., Tubulin 1SA0 or COX-2 6COX) to verify the binding pose. The ester carbonyl should orient toward the backbone amides or specific residues (e.g., Arg120 in COX-2).

Critical Considerations

-

Metabolism: The ethyl ester is a metabolic soft spot. In vivo, it hydrolyzes to the carboxylic acid. If the acid is the active species, the HBA feature at C5 must be changed to a Negative Ionizable (NI) feature in the model.

-

Substitution: Introduction of electron-donating groups (EDGs) like -OMe on the phenyl ring (specifically para position) often enhances potency by increasing electron density for

-stacking interactions.

References

-

Semenyuta, I., et al. (2016). "1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study." Computational Biology and Chemistry, 65, 181-192.

-

Bhat, Z. S., et al. (2021). "1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review." Biointerface Research in Applied Chemistry, 11(5), 13328-13347.

-

Amer, M., et al. (2022).[4] "Design, Molecular Docking, Synthesis... and Anti-inflammatory Evaluation of New Oxazole Derivatives." Journal of Pharmaceutical Negative Results, 13(4).

-

Tanitame, A., et al. (2004). "Design, synthesis, and structure-activity relationship studies of novel oxazole derivatives as DNA gyrase inhibitors." Journal of Medicinal Chemistry, 47(14), 3693-3696.

-

Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry, 55(14), 6582–6594.

Sources

Methodological & Application

Application Note: Modified Van Leusen Synthesis of 4-Phenyl Oxazole Derivatives

This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for the synthesis of 4-phenyl oxazole derivatives using the Van Leusen methodology.

While the "Classic" Van Leusen reaction (TosMIC + Aldehyde) typically yields 5-substituted oxazoles, this guide focuses on the Modified Van Leusen Protocol utilizing

Executive Summary & Strategic Rationale

The oxazole scaffold is ubiquitous in bioactive natural products and kinase inhibitors. The classical Van Leusen synthesis involves the reaction of

This protocol details the synthesis of 4-phenyl derivatives by employing

Key Advantages:

-

Regiocontrol: Direct installation of the C4 substituent via the isocyanide reagent.

-

Atom Economy: The sulfinate group serves as a traceless activation auxiliary.

-

Versatility: Compatible with a wide range of aromatic and aliphatic aldehydes.

Mechanistic Insight: The Regioselectivity Switch

To understand the protocol, one must grasp the mechanistic divergence between the classic and modified pathways. The reaction proceeds via a stepwise [3+2] cycloaddition followed by a base-mediated elimination.[2]

The Pathway[1][3][4]

-

Deprotonation: The base removes the acidic

-proton of the -

Aldol-like Addition: The carbanion attacks the aldehyde carbonyl.

-

Cyclization: The hydroxyl group attacks the isocyanide carbon (5-endo-dig).

-

Elimination: Loss of

-toluenesulfinic acid (TsH) drives aromatization.

In the Modified protocol, the substituent (R) pre-installed on the TosMIC

Mechanistic Diagram (Graphviz)

Caption: Mechanistic flow of the Modified Van Leusen synthesis. The

Experimental Protocol: Synthesis of 4-Phenyl Oxazole Derivatives

Note: Direct synthesis of 4-phenyloxazoles requires

Materials & Reagents[1][2][4][5][6][7][8][9][10][11][12]

-

Reagent A:

-Substituted TosMIC (1.0 equiv) [e.g., -

Reagent B: Aldehyde (1.0 - 1.2 equiv) [e.g., Benzaldehyde for 4,5-diphenyl analog]

-

Base: Potassium Carbonate (

) (2.0 equiv) or -

Solvent: Methanol (MeOH) or DME/MeOH (2:1)

-

Work-up: Ethyl Acetate (EtOAc), Brine,

.[1]

Step-by-Step Methodology

Step 1: Reaction Setup

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Under a nitrogen atmosphere, dissolve

-substituted TosMIC (1.0 mmol) and the Aldehyde (1.0 mmol) in anhydrous Methanol (10 mL).-

Expert Tip: For strictly 4-phenyl oxazole (unsubstituted at C5), use Paraformaldehyde or Formalin as the aldehyde source.

-

Expert Tip: If solubility is an issue (common with phenyl-TosMIC), use a co-solvent system of DME:MeOH (2:1).

-

Step 2: Cycloaddition[3]

-

Add

(2.0 mmol, 276 mg) in one portion to the stirring solution. -

Heat the reaction mixture to reflux (65°C) .

-

Maintain reflux for 4–8 hours .

-

Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1).[1] The TosMIC spot (usually UV active) should disappear. The product typically runs higher (less polar) than the intermediate oxazoline.

-

Step 3: Work-up and Purification[1]

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove Methanol.[1]

-

Resuspend the residue in Water (20 mL) and extract with EtOAc (

mL). -

Wash combined organics with Brine (15 mL), dry over anhydrous

, filter, and concentrate. -

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of 0%

20% EtOAc in Hexanes. -

Note: 4-substituted oxazoles are often white or pale yellow solids.

-

One-Pot Variant: Ionic Liquid Protocol[4][7][8][10][13]

For researchers seeking a "Greener" approach or lacking pre-synthesized

Workflow:

-

Alkylation: TosMIC + Alkyl/Aryl Halide + Base

-

Cyclization: Add Aldehyde

Product.

Data Summary (Yield Comparison)

| Entry | TosMIC Derivative (R1) | Aldehyde (R2) | Product (4-R1, 5-R2-Oxazole) | Yield (%) | Ref |

| 1 | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85% | [1] | |

| 2 | 4-Cl-Benzaldehyde | 4-Methyl-5-(4-chlorophenyl)oxazole | 78% | [1] | |

| 3 | Formaldehyde | 4-Phenyloxazole | 62%* | [2] | |

| 4 | TosMIC (Unsubst.) | Benzaldehyde | 5-Phenyloxazole (Classic) | 88% | [3] |

*Note: Yields for

Troubleshooting & Critical Parameters

Regiochemistry Verification

-

Problem: Confusion between 4-phenyl and 5-phenyl isomers.

-

Validation: Use 1H NMR .

-

5-substituted oxazole: The C4 proton appears as a singlet around

7.0–7.5 ppm. The C2 proton is downfield ( -

4-substituted oxazole: The C5 proton appears as a singlet, typically shifted slightly upfield compared to C2.

-

NOESY: A NOE correlation between the C5-H and the R group at C4 confirms the 4-substitution pattern.

-

Reagent Stability

-Phenyl-TosMIC is less stable than unsubstituted TosMIC. It should be prepared fresh or stored at -20°C under argon. If the reagent turns dark brown, recrystallize from EtOH before use.Base Selection

While

References

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Kulkarni, B. A., & Ganesan, A. (1999).[5][6] Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637-5638. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. varsal.com [varsal.com]

- 3. mdpi.com [mdpi.com]

- 4. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]

- 5. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

Application Note: Optimizing the Cornforth Rearrangement of Ethyl 4-Phenyl-1,3-oxazole-5-carboxylate

Introduction

The Cornforth rearrangement is a powerful thermal isomerization reaction in organic synthesis that facilitates the transformation of 4-acyl-1,3-oxazoles into their corresponding isomeric 5-acyl-1,3-oxazoles.[1] First described by Sir John Cornforth in 1949, this rearrangement proceeds through a pericyclic mechanism involving a nitrile ylide intermediate, offering a unique pathway for the modification of the oxazole scaffold.[1] This application note provides a detailed protocol for the Cornforth rearrangement of ethyl 4-phenyl-1,3-oxazole-5-carboxylate to ethyl 5-phenyl-1,3-oxazole-4-carboxylate, a transformation of interest to researchers in medicinal chemistry and materials science due to the prevalence of substituted oxazoles in biologically active compounds and functional materials.

Mechanistic Overview

The Cornforth rearrangement is a classic example of a thermal electrocyclic reaction. The process is initiated by the thermal cleavage of the C2-O1 bond of the oxazole ring, leading to the formation of a transient, high-energy nitrile ylide intermediate. This intermediate then undergoes a rapid 1,5-dipolar cyclization to form the thermodynamically more stable rearranged oxazole isomer. The reaction is typically performed at high temperatures in the absence of a catalyst.

Caption: Mechanism of the Cornforth Rearrangement.

Experimental Protocol

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of the starting material and its subsequent thermal rearrangement.

Materials and Equipment

| Reagents and Solvents | Grade | Supplier |

| Ethyl isocyanoacetate | ≥98% | Sigma-Aldrich |

| Benzoyl chloride | ≥99% | Sigma-Aldrich |

| Triethylamine | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Hexanes | ACS grade | Fisher Scientific |

| Ethyl acetate | ACS grade | Fisher Scientific |

| Sodium sulfate (anhydrous) | ACS grade | Fisher Scientific |

| Equipment |

| Round-bottom flasks |

| Magnetic stirrer with heating mantle |

| Condenser |

| Separatory funnel |

| Rotary evaporator |

| High-temperature oven or sand bath |

| Thin Layer Chromatography (TLC) plates (silica gel 60 F254) |

| Column chromatography setup (silica gel 60, 230-400 mesh) |

| NMR spectrometer |

| IR spectrometer |

| Mass spectrometer |

Synthesis of Starting Material: this compound

The starting material can be synthesized via the reaction of ethyl isocyanoacetate with benzoyl chloride in the presence of a base.

Procedure:

-

To a stirred solution of ethyl isocyanoacetate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Cornforth Rearrangement Protocol

The thermal rearrangement is conducted under neat (solvent-free) conditions at elevated temperatures.

Caption: Experimental workflow for the synthesis and rearrangement.

Procedure:

-

Place a known quantity of pure this compound into a clean, dry round-bottom flask equipped with a magnetic stir bar.

-

Heat the flask in a preheated sand bath or oven to 230 °C.

-

Maintain this temperature and stir the molten reactant for 4-6 hours.

-

Monitor the progress of the rearrangement by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot.

-

After the reaction is complete, allow the flask to cool to room temperature. The crude product will solidify upon cooling.

-

Dissolve the crude solid in a minimal amount of dichloromethane.

-

Purify the product by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to yield pure ethyl 5-phenyl-1,3-oxazole-4-carboxylate.

Results and Characterization

The successful synthesis of the starting material and the rearranged product should be confirmed by standard analytical techniques.

| Compound | Expected Appearance | Expected Melting Point (°C) | Key Spectroscopic Data |

| This compound | White to off-white solid | - | ¹H NMR: Distinctive signals for the ethyl ester and phenyl protons. IR (cm⁻¹): Strong carbonyl stretch (~1730-1750), C=N stretch (~1650). |

| Ethyl 5-phenyl-1,3-oxazole-4-carboxylate | White to pale yellow solid | 32-35[2] | ¹H NMR: Shift in the aromatic protons' signals compared to the starting material. IR (cm⁻¹): Strong carbonyl stretch (~1720-1740), C=N stretch (~1640). |

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete reaction | Insufficient temperature or reaction time. | Increase the temperature in small increments (e.g., 10 °C) or extend the reaction time. Ensure accurate temperature monitoring. |

| Low yield | Decomposition of starting material or product at high temperatures. | Optimize the reaction time to maximize product formation while minimizing degradation. Consider performing the reaction under an inert atmosphere. |

| Difficult purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography to achieve better separation. |

Conclusion

The Cornforth rearrangement provides an effective method for the isomerization of this compound to its 5-phenyl isomer. The protocol described herein, involving a high-temperature, neat reaction, is a straightforward procedure that can be readily implemented in a standard organic synthesis laboratory. Careful monitoring of the reaction progress and optimized purification are key to obtaining the desired product in good yield and high purity. This application note serves as a valuable resource for researchers exploring the synthesis and modification of oxazole-containing compounds for various applications.

References

-

General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC. Available at: [Link]

-

ethyl 5-phenyl-1,3-oxazole-4-carboxylate. ChemSynthesis. Available at: [Link]

-

Cornforth Rearrangement. Chem-Station Int. Ed. Available at: [Link]

-

Cornforth rearrangement. Wikipedia. Available at: [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement. Request PDF on ResearchGate. Available at: [Link]

-

A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. University of Connecticut Scholar Commons. Available at: [Link]

-

Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Scientific & Academic Publishing. Available at: [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Chromatographic Separation of 4-Phenyl and 5-Phenyl Oxazole Regioisomers

Welcome to the technical support center for advanced chromatographic challenges. This guide provides in-depth, field-proven insights for researchers, analytical chemists, and drug development professionals facing the specific task of separating 4-phenyl and 5-phenyl oxazole regioisomers. The separation of these isomers is a non-trivial challenge due to their identical mass and elemental composition, and very similar physicochemical properties. This document is structured to provide both strategic guidance for method development and tactical solutions for common troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs) - Method Development & Strategy

This section addresses foundational questions to guide your initial experimental design. The key to separating these regioisomers lies in exploiting subtle differences in their electronic and steric profiles.

Q1: What are the primary challenges in separating 4-phenyl and 5-phenyl oxazole?

A: The core challenge stems from the high degree of similarity between the two molecules. Both have the same molecular weight and formula. Their hydrophobicity is nearly identical, which means that standard reversed-phase columns like C18 often fail to provide adequate resolution[1]. The separation relies on exploiting subtle differences in:

-

Dipole Moment: The position of the phenyl group relative to the oxygen and nitrogen atoms in the oxazole ring results in a slightly different molecular dipole.

-

Planarity and Steric Hindrance: The spatial arrangement of the phenyl group can influence how the molecule interacts with the stationary phase.

-

π-Electron Distribution: The electron density across the molecule differs slightly, which can be leveraged by specific stationary phases.

Q2: Which chromatographic mode (Reversed-Phase, Normal-Phase, etc.) is the best starting point?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most practical and recommended starting point due to its robustness, reproducibility, and the wide availability of columns and solvents[2]. While Normal-Phase (NP-HPLC) or Supercritical Fluid Chromatography (SFC) can offer alternative selectivity, RP-HPLC provides a more straightforward path for initial method screening for these specific analytes[3][4][5].

Q3: What type of HPLC column (stationary phase) should I select first?

A: Standard C18 columns are often insufficient for this separation because they primarily separate based on hydrophobicity, which is too similar between these isomers[1]. A more strategic approach is to use stationary phases that offer alternative interaction mechanisms, specifically π-π interactions .

The phenyl rings in your analytes can interact with aromatic groups on the stationary phase. Therefore, your primary screening should include:

-

Phenyl-Hexyl Phase: A good first choice that balances hydrophobic and π-π interactions.

-

Biphenyl Phase: Often provides enhanced π-π interactions and unique steric selectivity for aromatic compounds compared to standard phenyl phases[6].

-

Pentafluorophenyl (PFP) Phase: Offers a combination of π-π, dipole-dipole, and ion-exchange interactions, making it highly effective for separating positional isomers of aromatic compounds[7].

These phases are designed to recognize the subtle differences in the electronic structure of your regioisomers[8].

Q4: How do I choose an initial mobile phase for screening?

A: For reversed-phase screening, a generic gradient is efficient for determining the approximate elution conditions. The choice of organic modifier is a critical parameter for selectivity.

-

Recommendation: Screen both Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier, as they provide different selectivities. Methanol is a protic solvent that can engage in hydrogen bonding, while aprotic ACN interacts differently, particularly in separations involving π-π interactions[1].

-

Additive: Always include a mobile phase additive to improve peak shape. 0.1% Formic Acid (FA) is an excellent starting point. It protonates the weakly basic nitrogen in the oxazole ring, preventing undesirable interactions with residual silanols on the stationary phase, which is a common cause of peak tailing[9].

Table 1: Recommended Starting Column Chemistries & Initial Gradient Conditions

| Stationary Phase | Primary Interaction Mechanism | Recommended Initial Gradient (A: 0.1% FA in Water, B: 0.1% FA in ACN or MeOH) |

| Phenyl-Hexyl | Mixed-Mode (Hydrophobic & π-π) | 5% to 95% B over 15 minutes |

| Biphenyl | Enhanced π-π, Steric Selectivity | 5% to 95% B over 15 minutes |

| PFP | π-π, Dipole-Dipole, Shape Selectivity | 5% to 95% B over 15 minutes |

| C18 (for baseline) | Hydrophobic | 5% to 95% B over 15 minutes |

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide addresses specific problems you may encounter during method development and provides a logical sequence of steps to resolve them.

Problem 1: Poor or No Resolution (Co-elution of Isomers)

This is the most common issue. If your peaks are sharp but completely or partially overlapping, the selectivity of your method is insufficient.

-

Step 1: Optimize the Gradient.

-

Causality: A steep gradient may not provide enough time for the column to differentiate between the isomers.

-

Action: After an initial fast screening gradient, run a shallower gradient around the elution point of the isomers. For example, if the peaks elute at 40% B, try a gradient from 30% to 50% B over 20-30 minutes.

-

-

Step 2: Switch the Organic Modifier.

-

Causality: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties[1]. A separation that is impossible with ACN may be readily achieved with MeOH, or vice-versa.

-

Action: If you started with ACN, replicate the experiment using MeOH. This is a powerful and often overlooked tool for influencing selectivity.

-

-

Step 3: Change the Stationary Phase.

-

Causality: If optimizing the mobile phase is insufficient, the stationary phase chemistry is the next critical parameter. The initial column choice may not be optimal.

-

Action: If a Phenyl-Hexyl column provided poor resolution, switch to a Biphenyl or PFP column. The unique electronic nature of the PFP phase, in particular, can create interactions that are highly sensitive to the isomer's dipole moment[6][7].

-

-

Step 4: Adjust the Column Temperature.

-

Causality: Temperature affects mobile phase viscosity, reaction kinetics, and the thermodynamics of analyte-stationary phase interactions. Sometimes, a change of just 5-10°C can significantly alter selectivity.

-

Action: Systematically evaluate temperatures between 25°C and 50°C. Lower temperatures often increase retention and may improve resolution, but higher temperatures can improve efficiency.

-

Caption: Decision tree for troubleshooting poor resolution.

Problem 2: Broad or Tailing Peaks

Peak tailing can obscure poor resolution and affect quantification. It is often caused by secondary chemical interactions or issues with the HPLC system itself.

-

Step 1: Verify Mobile Phase Additive.

-

Causality: The nitrogen atom in the oxazole ring is weakly basic and can interact with acidic silanol groups on the silica surface of the column packing, causing tailing[7].

-

Action: Ensure you are using an acidic additive like 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA) in your mobile phase. TFA can sometimes provide sharper peaks than FA but may be less desirable for mass spectrometry and can be harder to flush from the system[10].

-

-

Step 2: Check for Column Overload.

-

Causality: Injecting too much sample mass can saturate the stationary phase, leading to broad, triangular peaks.

-

Action: Reduce the injection volume or dilute your sample by a factor of 10 and reinject. If peak shape improves, overload was the issue.

-

-

Step 3: Rule Out System Issues.

-

Causality: Extracolumn dead volume (e.g., from using tubing with an incorrect inner diameter) or a partially blocked frit can cause peak distortion.

-

Action: Perform a system suitability test with a well-behaved compound. If that peak also tails, the issue is with the hardware, not the method. Check all connections and consider replacing the column inlet frit.

-

Problem 3: Inconsistent Retention Times

Shifting retention times make peak identification unreliable and indicate an unstable system.

-

Step 1: Ensure Proper Column Equilibration.

-

Causality: The stationary phase needs to fully equilibrate with the mobile phase, especially when using additives or switching between mobile phases. This is critical for reproducible interactions.

-

Action: Before starting your analytical run, flush the column with at least 10-15 column volumes of the initial mobile phase conditions. If you are running a gradient, ensure the column is re-equilibrated for the same duration between each run.

-

-

Step 2: Check Mobile Phase and Pump Performance.

-

Causality: Inaccurate mobile phase composition due to improper mixing or faulty pump check valves will cause retention to drift. Mobile phase degradation can also be a factor.

-

Action: Freshly prepare your mobile phases daily. Sonicate or degas them to remove dissolved gases. Monitor the pump pressure for any unusual fluctuations, which could indicate a leak or bubble in the system.

-

Section 3: Experimental Protocol Workflow

This section provides a systematic workflow for developing a separation method from scratch.

Protocol 1: Systematic Method Development for Phenyl-Oxazole Regioisomers

-

System Preparation:

-

Prepare mobile phase A: 0.1% Formic Acid in HPLC-grade water.

-

Prepare mobile phase B1: 0.1% Formic Acid in Acetonitrile.

-

Prepare mobile phase B2: 0.1% Formic Acid in Methanol.

-

Prepare a sample of your isomer mixture at approximately 0.5 mg/mL in 50:50 ACN:Water.

-

Install a Biphenyl column (e.g., 4.6 x 150 mm, 3.5 µm).

-

-

Initial Screening:

-

Equilibrate the column with 95:5 A:B1 for 15 minutes.

-

Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

-

Inject 5 µL of the sample.

-

Run a fast screening gradient: 5% to 95% B1 over 15 minutes. Hold at 95% for 2 minutes.

-

Repeat the screening run using mobile phase B2 (Methanol).

-

-

Method Optimization:

-

Analyze the screening runs. Identify the solvent (ACN or MeOH) that provided the best initial separation or "bump" indicating the presence of two isomers.

-

Determine the approximate %B at which the isomers elute.

-

Design a shallow gradient around this point. For example, if elution occurred at 55% B, design a new gradient from 45% B to 65% B over 20 minutes.

-

Run the optimized gradient. Evaluate the resolution (Rs). A value of Rs > 1.5 is considered baseline separation.

-

-

Final Refinement:

-

If resolution is still marginal (e.g., Rs = 1.2), make small adjustments to temperature (e.g., increase to 40°C) or flow rate (e.g., decrease to 0.8 mL/min) to fine-tune the separation.

-

If resolution is not achieved, repeat the process with a PFP column.

-

Caption: Systematic workflow for method development.

References

- Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. (2017).

- Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules.

- Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.

- Enantiomeric Separation of New Chiral Azole Compounds. (2021). Scilit.

- Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. (n.d.). JagWorks@USA - University of South Alabama.

- Ghanem, E., & Al-Hariri, S. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.

- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.).

- Snow, N. H. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation.

- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (n.d.). MDPI.

- Troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments. (n.d.). Benchchem.

- Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.

- Why the addition of additives in the mobile phase is recommended in HPLC-analysis? (2021).

- Troubleshooting stability issues of 3-Chloro-1,2-oxazole under various conditions. (n.d.). Benchchem.

- Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (n.d.). The Analytical Scientist.

- Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. (2025).

- Selectivity of Packing Materials in Reversed Phase Liquid Chrom

- Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom

- Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. (2025).

Sources

- 1. nacalai.com [nacalai.com]

- 2. mdpi.com [mdpi.com]

- 3. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. theanalyticalscientist.com [theanalyticalscientist.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

Purification methods for ethyl 4-phenyl-1,3-oxazole-5-carboxylate crude product

This is a technical support guide designed for the purification of ethyl 4-phenyl-1,3-oxazole-5-carboxylate .

Subject: Purification, Isolation, and Troubleshooting Guide Ticket ID: OX-PUR-4PH-05 Assigned Scientist: Senior Application Specialist[1][2]

Executive Summary & Compound Profile

You are likely working with a crude product derived from a Robinson-Gabriel cyclodehydration (from ethyl 2-formamido-2-phenylacetate) or a modified Van Leusen synthesis.[1][2]

This compound presents a specific challenge: Isomer Confusion.

Standard isocyanoacetate condensations with benzaldehyde typically yield the 5-phenyl-4-carboxylate isomer (MP 33–35 °C).[1][2] If you are targeting the 4-phenyl-5-carboxylate, your synthesis likely involved cyclization of an

| Property | Specification | Notes |

| Target Molecule | This compound | Phenyl at C4, Ester at C5.[1][2] |

| Physical State | Low-melting solid / Viscous Oil | Often "oils out" due to impurities.[1][2] |

| Solubility | High: EtOAc, DCM, CHCl3, Acetone.[1][2] | Low: Hexanes, Water.[1][2][3] |

| Key Impurities | Acidic residues cause ester hydrolysis.[1][2] |

Decision Matrix: Purification Strategy

Before proceeding, determine the state of your crude material.[1][2] Use the decision tree below to select the correct workflow.

Figure 1: Purification logic flow.[1][2] Attempting to recrystallize a crude oil without prior trituration or chromatography often results in significant yield loss.[1][2]

Detailed Protocols

Protocol A: Recrystallization (For Solids)

Best for: Material that is already solid but colored or slightly impure.[1][2]

-

Solvent System: Ethanol/Water (Classic) or Hexane/Ethyl Acetate (Layering).[1][2]

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute).

-

Filtration: If the solution is dark/cloudy, filter while hot through a glass frit (or Celite pad) to remove insoluble oligomers.[1][2]

-

Nucleation: Add warm water dropwise until persistent turbidity is observed. Re-heat to clear the solution.[1][2]

-

Cooling: Allow to cool slowly to RT, then to 4°C.

Protocol B: Flash Chromatography (For Oils/Complex Mixtures)

Best for: Crude oils, reaction mixtures with unreacted starting materials.[1][2]

| Gradient Step | Solvent Ratio (Hex:EtOAc) | Purpose |

| Equilibration | 100:0 | Column conditioning.[1][2] |

| Elution 1 | 95:5 | Elutes non-polar impurities (hydrocarbons).[1][2] |

| Elution 2 | 90:10 to 80:20 | Target Compound Elution Zone. |

| Flush | 50:50 | Elutes polar byproducts (acids/amides).[1][2] |

Protocol C: Trituration (The "Oil-to-Solid" Converter)

Best for: Sticky gums that refuse to crystallize.[1][2]

-

Dissolve the crude oil in a small volume of Diethyl Ether or DCM.[1][2]

-

Sonicate the flask or scratch the sides with a glass rod.[1][2]

-

Evaporate the solvent slowly on a rotary evaporator (no heat). The friction of the boiling solvent often induces crystallization.[1][2]

Troubleshooting & FAQs

Q1: My product is a persistent oil. Is it impure?

A: Not necessarily, but likely.[1][2]

-

Cause 1: Solvent Entrapment. Oxazole esters trap solvent (especially EtOAc) in the crystal lattice.[1][2] Dry under high vacuum (<1 mbar) for 12 hours.

-

Cause 2: Isomer Issue. Check your NMR.[1][2][3][4] If you synthesized this via isocyanoacetate + benzaldehyde, you likely have ethyl 5-phenyl-1,3-oxazole-4-carboxylate , which has a very low melting point (33–35 °C) and is liquid in warm labs.[1][2]

-

Cause 3: Rotameric Impurities. If made via Robinson-Gabriel, uncyclized amide intermediates prevent lattice packing.[1][2] Run a column (Protocol B).[1][2]

Q2: The product has a yellow/brown tint. How do I remove it?

A: The color usually comes from conjugated oligomers formed during acid-catalyzed cyclization.[1][2]

-

Solution: Dissolve in EtOAc and treat with Activated Charcoal (5% w/w).[1][2] Heat to reflux for 10 minutes, filter through Celite, and concentrate.

-

Alternative: Pass through a short plug of neutral alumina.[1][2]

Q3: I see a smell of isocyanide or a "burnt" odor.

A: This indicates trace starting materials (if using isocyanoacetate) or phosphorous byproducts (if using POCl

-

Fix: Wash the organic layer with 1M HCl (briefly) to hydrolyze residual isocyanides to amines, which enter the aqueous layer. Caution: Do not expose the oxazole ester to strong acid for long periods.[1][2]

Q4: NMR shows a doublet of doublets in the aromatic region, but I expected a multiplet.

A: You must confirm the regiochemistry.

-

Target (4-Phenyl-5-Ester): The C2-H proton is a sharp singlet around 8.0–8.5 ppm .[1][2] The phenyl group is at C4.[1][2]

-

Isomer (5-Phenyl-4-Ester): The C2-H is also a singlet, but the carbon shifts differ significantly.[1][2]

-

Validation: Run a HMBC experiment. Look for a correlation between the Ester Carbonyl carbon and the C4/C5 ring carbons to definitively assign the position.[1][2]

References & Grounding

-

Robinson-Gabriel Synthesis Context:

-

General Oxazole Purification:

-

Regioselectivity & Isomers:

Disclaimer: This guide assumes standard laboratory safety protocols. Oxazole synthesis often involves toxic isocyanides or corrosive dehydrating agents.[1][2] Always consult SDS before handling.

Sources

- 1. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. 1,3-Oxazole synthesis [organic-chemistry.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

Solving solubility issues of oxazole carboxylates in biological assays

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering solubility challenges with oxazole carboxylate compounds in biological assays. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide both immediate solutions and a deeper understanding of the underlying physicochemical principles.

Introduction: The Oxazole Carboxylate Solubility Challenge

Oxazole carboxylates are a vital class of heterocyclic compounds, frequently appearing as privileged structures in medicinal chemistry and drug discovery.[1][2] However, their unique structure—combining a weakly basic oxazole ring (conjugate acid pKa ≈ 0.8) with an acidic carboxylic acid group—creates a complex solubility profile.[3][4] These molecules can exhibit high lipophilicity and strong crystal lattice energy, often leading to poor aqueous solubility, a characteristic that plagues a significant portion of new chemical entities.[5] This poor solubility can cause numerous assay artifacts, including underestimated compound potency, variable results, and inaccurate structure-activity relationships (SAR).[6]

This guide provides systematic strategies to diagnose, troubleshoot, and resolve these solubility issues, ensuring the integrity and reliability of your experimental data.

Troubleshooting Guide & FAQs

Part 1: Stock Solution Preparation & Management

Q1: My oxazole carboxylate won't dissolve in 100% DMSO to make a high-concentration stock (e.g., 10-30 mM). What should I do?

This is a common first hurdle, often related to the compound's solid-state properties (e.g., high crystal lattice energy, or "brick dust" characteristics).[7]

Immediate Steps:

-

Gentle Warming: Warm the solution to 30-37°C in a water bath. This can provide the energy needed to overcome the crystal lattice forces. Avoid excessive heat, which could degrade the compound.

-

Sonication: Use a bath sonicator to apply mechanical energy, which helps break apart solid aggregates and facilitate solvation.[8]

-

Vortexing: Vigorous mixing can also aid dissolution.

If the compound still doesn't dissolve:

-

Re-evaluate the Target Concentration: It is possible you are exceeding the compound's thermodynamic solubility limit even in DMSO. Try preparing a lower concentration stock (e.g., 5 mM or 1 mM). While many compounds are soluble in DMSO, this is not universal, and some crystalline solids can have limited solubility.[9]

-

Consider Alternative Solvents (with caution): For some specific applications, solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) could be considered. However, their compatibility with your specific assay must be thoroughly validated, as they can be more aggressive towards biological systems than DMSO.

Causality Explained: The dissolution process requires solvent molecules to overcome the intermolecular forces holding the compound in its solid, crystalline state. Highly stable crystal forms require more energy to break apart. Warming and sonication provide this activation energy, allowing DMSO molecules to solvate the individual compound molecules.

Q2: I've noticed precipitation in my DMSO stock solution after a freeze-thaw cycle. How can I prevent this?

Precipitation after freeze-thaw cycles indicates that the compound may be less stable in solution at lower temperatures or that the initial dissolution was to a supersaturated state.

Best Practices for Prevention:

-

Confirm Dissolution: Before the first freezing, ensure the compound is fully dissolved. Inspect the vial against a light source for any undissolved particulates.

-

Pre-warming and Mixing: After thawing and before use, always allow the stock solution to come to room temperature and vortex it thoroughly to redissolve any precipitate.[9]

-

Aliquot Stocks: To minimize the number of freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes. This is a critical best practice in any laboratory.

-

Water Contamination: Ensure your DMSO is anhydrous. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds, causing them to precipitate over time. Store DMSO stocks in desiccated cabinets.

Part 2: Issues During Assay Preparation (Working Solutions)

Q3: My compound is soluble in the DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture medium). What's happening and how do I fix it?

This phenomenon, known as "crashing out," is the most frequent solubility problem. It occurs when a compound dissolved in a strong organic solvent (DMSO) is rapidly introduced into an aqueous environment where it is poorly soluble.[9]

The troubleshooting workflow below provides a systematic approach to solving this issue.

Caption: A systematic workflow for troubleshooting compound precipitation.

Q4: You mentioned adjusting pH. How does that work for an oxazole carboxylate, and what's the protocol?

The carboxylic acid moiety on your compound is the key. Like other carboxylic acids, it exists in equilibrium between a neutral, protonated form (-COOH) and a charged, deprotonated carboxylate form (-COO⁻).

-

At low pH (pH < pKa): The acidic -COOH form dominates. This form is neutral and typically much less soluble in water.

-

At high pH (pH > pKa): The basic -COO⁻ form dominates. This charged (ionized) form is generally much more soluble in aqueous solutions.[10]

Since most oxazole carboxylates have a pKa between 3 and 5 for the carboxylic acid, moving the pH of your assay buffer further into the basic range (e.g., from 7.4 to 8.0 or 8.5) can dramatically increase solubility.[11]

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

-

Prepare Buffers: Make a set of your primary assay buffer (e.g., PBS or HEPES) adjusted to different pH values, such as 7.0, 7.4, 7.8, 8.2, and 8.5.

-

Prepare Compound: Dispense a small aliquot of your high-concentration DMSO stock into separate microfuge tubes.

-

Dilute and Observe: Add the different pH buffers to the DMSO aliquots to achieve your desired final assay concentration. The final DMSO concentration should be kept constant across all samples (e.g., 0.5%).

-

Incubate: Vortex each tube gently and let them equilibrate at the assay temperature for 15-30 minutes.

-

Assess Solubility: Visually inspect each tube for precipitation against a dark background. For a more quantitative measure, you can centrifuge the tubes and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

-

Validate Assay Compatibility: Once you find a pH that maintains solubility, you must confirm that this new pH does not adversely affect your assay's performance (e.g., enzyme activity, cell viability, or receptor binding). Run positive and negative controls at the new pH.

Q5: If pH adjustment doesn't work or isn't compatible with my assay, what are these "solubility enhancers" and how do I choose one?

Solubility enhancers, or excipients, are additives that help keep hydrophobic compounds in solution. The choice depends heavily on your assay type.[12][13]

| Enhancer Type | Example(s) | Mechanism of Action | Typical Conc. | Best for... | Caution |

| Cyclodextrins | HP-β-CD, SBE-β-CD | Forms an inclusion complex, where the hydrophobic compound sits inside the cyclodextrin's lipophilic cavity, while the exterior remains hydrophilic.[5][13] | 1-10 mM | Cell-based and biochemical assays. Generally well-tolerated. | Can sometimes extract cholesterol from cell membranes at high concentrations. |

| Co-solvents | PEG-400, Propylene Glycol | Increases the polarity of the bulk solvent, making it more favorable for the drug to remain dissolved.[10] | 1-5% (v/v) | Primarily biochemical assays. Can be used in cell assays with careful validation. | Can affect enzyme kinetics or cell health at higher concentrations. |

| Surfactants | Tween-20, Triton X-100 | Forms micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[13] | 0.01-0.1% (v/v) | Biochemical assays (e.g., enzyme kinetics). | Not suitable for most cell-based assays , as they can disrupt cell membranes.[8] |

| Serum Protein | Bovine Serum Albumin (BSA) | Hydrophobic compounds can bind to albumin, which acts as a carrier protein, keeping them in solution.[9] | 0.1-1% (w/v) | Cell-based and biochemical assays. | Can interfere if your target protein also binds albumin or if the compound binding to albumin is very high. |

Recommendation: For a general-purpose first attempt in either cell-based or biochemical assays, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is often an excellent and well-tolerated choice.

Part 3: Data Interpretation

Q6: I see a bell-shaped dose-response curve where the activity decreases at higher concentrations. Could this be a solubility issue?

Yes, this is a classic sign of compound precipitation at higher concentrations.

Explanation:

-

At low to moderate concentrations, the compound remains soluble, and you observe a typical dose-response relationship.

-

As you increase the concentration past its solubility limit, the compound begins to precipitate out of the solution.

-

The effective concentration available to the biological target is no longer what you think it is; it is capped at the compound's solubility limit. At very high nominal concentrations, aggregation and precipitation can cause non-specific effects or light scattering that interferes with assay readouts (e.g., in fluorescence or absorbance-based assays), leading to an apparent decrease in activity.

Validation Step: Prepare the highest concentrations of your compound that showed reduced activity and visually inspect the wells of the assay plate for signs of precipitation (e.g., cloudiness, crystals). You can also use microscopy for cell-based assays. If you confirm precipitation, you must re-test the compound using one of the solubility enhancement strategies described above.

References

-

Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]

-

Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]

-

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Preprints.org.[Link]

-

Insoluble drug delivery strategies: review of recent advances and business prospects. National Center for Biotechnology Information (PMC).[Link]

-

Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.[Link]

-

Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]

-

How to enhance drug solubility for in vitro assays? ResearchGate.[Link]

-

Oxazoles database - synthesis, physical properties. Chemsoc.[Link]

-

Dimethyl sulfoxide (DMSO): Significance and symbolism. Tool-Net.[Link]

-

What effects does DMSO have on cell assays? Quora.[Link]

-

Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy and Life Sciences.[Link]

-

The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. National Center for Biotechnology Information (PMC).[Link]

-

Oxazole - Wikipedia. Wikipedia.[Link]

-

Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]

-

STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.[Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.[Link]

-

A comprehensive review on biological activities of oxazole derivatives. ResearchGate.[Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.[Link]

-

Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate.[Link]

-

A comprehensive review on biological activities of oxazole derivatives. National Center for Biotechnology Information (PMC).[Link]

-

Biological Importance of Oxazoles. Allied Academies.[Link]

-

The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed.[Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information (PMC).[Link]

-

Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information (PMC).[Link]

-

One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry.[Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Validation & Comparative

Distinguishing 4-Phenyl and 5-Phenyl Oxazoles: A Definitive HMBC NMR Guide

Executive Summary

In heterocyclic drug discovery, the regioselective synthesis of oxazoles (e.g., via Robinson-Gabriel cyclization or Van Leusen reaction) often yields ambiguous mixtures of 4-substituted and 5-substituted isomers. While Mass Spectrometry (MS) confirms the molecular weight, it cannot distinguish these regioisomers. 1D

This guide details a self-validating HMBC (Heteronuclear Multiple Bond Correlation) protocol to unequivocally distinguish 4-phenyl from 5-phenyl oxazoles . The method relies on the distinct electronic environments of the C4 (nitrogen-adjacent) and C5 (oxygen-adjacent) carbons.

The Structural Challenge

The core challenge lies in assigning the single non-C2 proton on the oxazole ring and determining the attachment point of the phenyl group.

-

4-Phenyl Oxazole: The proton is at position 5 (adjacent to Oxygen).

-

5-Phenyl Oxazole: The proton is at position 4 (adjacent to Nitrogen).[1]

Because Oxygen is more electronegative than Nitrogen, the C5 position is naturally more deshielded (downfield) than the C4 position. This electronic difference is the basis for our diagnostic logic.

Chemical Shift Trends (Reference Data)

| Feature | 4-Phenyl Oxazole | 5-Phenyl Oxazole | Diagnostic Value |

| Ring Proton | H5 (~8.0 - 8.2 ppm) | H4 (~7.3 - 7.6 ppm) | Medium (H5 is deshielded by O) |

| Protonated Carbon | C5 (~138 - 145 ppm) | C4 (~120 - 128 ppm) | High (HSQC Check) |

| Quaternary Carbon | C4 (~130 - 137 ppm) | C5 (~148 - 155 ppm) | High (HMBC Target) |

Experimental Protocol

Phase 1: Sample Preparation

-

Solvent: DMSO-

is recommended over CDCl -

Concentration: Minimum 5-10 mg/0.6 mL for clear long-range correlations in reasonable time (1-2 hours).

Phase 2: The HMBC Workflow

Perform the experiments in this specific order to build a self-validating case.

Step 1: Identify the Oxazole Singlet (1D

H NMR)

Locate the H2 proton (usually the most downfield singlet, ~8.4-8.6 ppm) and the "Unknown" ring proton (H-X).

-

Observation: If H-X is >8.0 ppm, suspect 4-phenyl. If H-X is <7.6 ppm, suspect 5-phenyl.[1]

Step 2: Determine Carbon Identity (HSQC)

Run a standard

-

Scenario A: C-X resonates at ~125 ppm .

-

Scenario B: C-X resonates at ~140 ppm .

Step 3: The "Smoking Gun" (HMBC)

Set the HMBC long-range delay to 60-80 ms (optimized for ~8 Hz couplings). Look for the correlation from the Phenyl Ortho-Protons to the oxazole ring.

-

Target: Find the cross-peak between the Phenyl-H(ortho) doublet and a quaternary carbon on the oxazole ring.

-

Analysis:

-

If Phenyl-H(ortho)

Quaternary Carbon @ ~150 ppm (C5): Confirms 5-Phenyl . -

If Phenyl-H(ortho)

Quaternary Carbon @ ~135 ppm (C4): Confirms 4-Phenyl .

-

Diagnostic Logic Pathways

The following diagram illustrates the decision tree and specific HMBC correlations required for assignment.

Figure 1: Logic flow for distinguishing oxazole regioisomers using HSQC and HMBC data.

Detailed Mechanistic Analysis

The C4 vs. C5 Electronic Environment

The reliability of this protocol rests on the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04).

-

5-Phenyl Oxazole (C4-Protonated):

-

The remaining proton is at C4 .

-

C4 is bonded to Nitrogen. The electron density is higher compared to C5, resulting in an upfield shift for both the proton (~7.5 ppm) and the carbon (~125 ppm).

-

The C5 is quaternary and attached to Oxygen. This deshields the carbon significantly, pushing it to ~150 ppm .

-

-

4-Phenyl Oxazole (C5-Protonated):

-

The remaining proton is at C5 .

-

C5 is bonded to Oxygen. The strong inductive withdrawal by Oxygen deshields this position, resulting in a downfield shift for the proton (~8.1 ppm) and the carbon (~140 ppm).

-

The C4 is quaternary and attached to Nitrogen. It resonates at a lower frequency (~135 ppm ) compared to the C5 quaternary signal in the isomer.

-

Common Pitfalls

-

Solvent Effects: In CDCl

, the H4 signal of 5-phenyl oxazole often overlaps perfectly with the phenyl meta/para protons, making 1D identification impossible. Always use DMSO- -

Weak HMBC: The coupling from Phenyl-H to the oxazole ring is a 3-bond coupling (

). If the torsion angle is unfavorable, this signal can be weak. Ensure the delay (

References

-

Regioselective Synthesis and NMR Characterization

- Title: Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.

- Source: NISCAIR Online Periodicals Repository.

-

URL:[Link]

- Relevance: Provides comparative NMR data for 4- and 5-substituted azole systems.

-

Oxazole Chemical Shifts (5-Phenyl Data)

- Title: Stereoselective Direct Copper-Catalyzed Alkenyl

- Source: AWS (Supporting Inform

-

URL:[Link]

- Relevance: Contains specific experimental H and C NMR data for 5-phenyloxazole deriv

-

General Heterocycle NMR Assignment

Sources

Structural Elucidation Benchmark: Ethyl 4-phenyl-1,3-oxazole-5-carboxylate

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, 1,3-oxazoles are privileged scaffolds due to their ability to mimic peptide bonds and interact via

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) dataset—the "Gold Standard" product—against NMR Spectroscopy and DFT Computational Prediction . We demonstrate why SC-XRD is the requisite method for absolute structural assignment of this pharmacophore.

Comparative Analysis: XRD vs. Alternatives

The following table objectively compares the utility of crystallographic data against spectroscopic and computational alternatives for this specific oxazole derivative.

| Feature | Method A: Single Crystal XRD (The Benchmark) | Method B: 2D NMR (HMBC/NOESY) | Method C: DFT (GIAO) |

| Primary Output | Absolute 3D spatial arrangement & atomic connectivity. | Magnetic connectivity via through-bond ( | Calculated energy minima and predicted chemical shifts. |

| Regioisomer Resolution | Definitive. Distinguishes C4 vs. C5 substitution via electron density mapping. | Ambiguous. N-15 HMBC often required; C-H correlations are often too distant (3-4 bonds) to be conclusive. | Supportive. Can predict stability, but cannot prove synthesis outcome. |

| Sample State | Solid state (requires single crystal >0.1 mm). | Solution state (CDCl | Virtual (Gas phase or solvation model). |

| Data Acquisition Time | 2–24 hours (depending on source intensity). | 1–12 hours (for sensitive N-15 experiments). | Days (for high-level basis sets). |

| Limitation | Crystal growth failure (twinning, amorphous solids). | Signal overlap; solvent effects shifting peaks. | Dependence on functional/basis set accuracy. |

Decision Matrix: When to Deploy XRD

The following logic flow illustrates the critical path for selecting XRD over NMR for oxazole derivatives.

Figure 1: Structural determination workflow highlighting the necessity of XRD for ambiguous oxazole regioisomers.

Experimental Protocol: Generating the Data

To obtain the benchmark data, the following protocol is recommended. This workflow ensures high-quality crystals suitable for Mo-K

Phase 1: Synthesis & Purification

-

Precursor: Ethyl isocyanoacetate reacted with benzoyl chloride (or benzaldehyde via Van Leusen).

-

Purification: Column chromatography (Hexane/EtOAc 8:2). Note: Isomers often co-elute.

-

Target Purity: >98% by HPLC is required before crystallization.

Phase 2: Crystallization (The Critical Step)

Oxazoles are often low-melting solids. Slow evaporation is preferred over cooling to minimize twinning.

-

Solvent System: Dissolve 20 mg of the compound in 2 mL of Ethanol/Hexane (1:1) .

-

Vessel: Use a narrow borosilicate vial (4 mL).

-

Process: Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

-

Harvest: Look for colorless prisms or blocks appearing within 48–72 hours.

Phase 3: Data Collection Parameters

-

Temperature: 100 K (Cryostream) to reduce thermal motion of the ethyl chain.

-

Radiation: Mo-K

( -

Strategy: Full sphere collection (

) to ensure redundancy.

Benchmark Data: Crystallographic Parameters